![molecular formula C13H17NOS2 B5794392 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine CAS No. 107825-28-5](/img/structure/B5794392.png)
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine, also known as MTPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has limited solubility in water, which can make it challenging to work with in certain experiments. In addition, more studies are needed to fully understand the toxicity and safety profile of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for research on 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine with improved efficacy and safety profiles. Another area of research is the investigation of the potential applications of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine in other fields, such as neuroscience and infectious diseases. Additionally, more studies are needed to fully understand the mechanism of action of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine and its potential therapeutic effects in various diseases.
In conclusion, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its relatively simple synthesis method and potential therapeutic effects make it a compound of interest for future studies. However, more research is needed to fully understand its mechanism of action and potential applications in different fields.
Méthodes De Synthèse
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine can be synthesized through a multi-step process, starting with the reaction of 4-(methylthio)benzaldehyde with ethyl acetoacetate to form 4-(methylthio)chalcone. The chalcone is then reacted with thioacetic acid to yield 4-(methylthio)acetophenone thiosemicarbazone, which is further reacted with morpholine to produce 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine.
Applications De Recherche Scientifique
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In drug discovery, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been investigated as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects. In material science, 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS2/c1-17-12-4-2-11(3-5-12)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUBEBGUVJXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354712 |
Source


|
| Record name | Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107825-28-5 |
Source


|
| Record name | Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



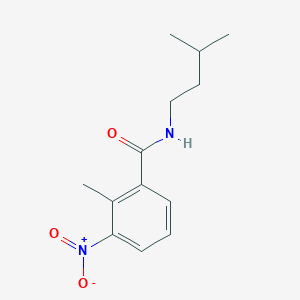

![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)
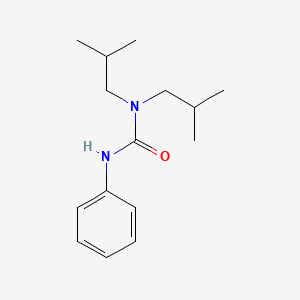

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
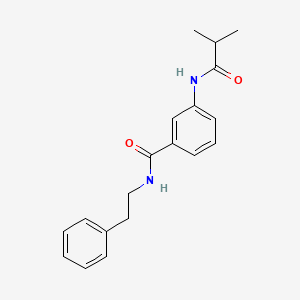

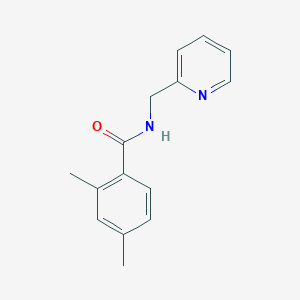
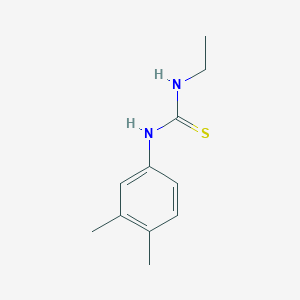

![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)